4-Bromo-6-chloro-1,7-naphthyridine
Description
4-Bromo-6-chloro-1,7-naphthyridine is a dihalogenated derivative of 1,7-naphthyridine, a bicyclic heteroaromatic compound containing two nitrogen atoms at positions 1 and 5. The bromine and chlorine substituents at positions 4 and 6, respectively, confer distinct electronic and steric properties, making it a valuable intermediate in pharmaceutical and materials chemistry.
Properties
Molecular Formula |
C8H4BrClN2 |
|---|---|
Molecular Weight |
243.49 g/mol |
IUPAC Name |
4-bromo-6-chloro-1,7-naphthyridine |
InChI |
InChI=1S/C8H4BrClN2/c9-6-1-2-11-7-4-12-8(10)3-5(6)7/h1-4H |
InChI Key |
PHBPCCNSJFTSBL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C2C=NC(=CC2=C1Br)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-6-chloro-1,7-naphthyridine typically involves halogenation reactions starting from 1,7-naphthyridine. One common method includes the bromination and chlorination of 1,7-naphthyridine using bromine and chlorine sources under controlled conditions. For instance, bromination can be achieved using N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide, while chlorination can be performed using thionyl chloride or phosphorus pentachlor
Comparison with Similar Compounds
Structural and Electronic Differences
The position and type of halogen substituents critically influence the electronic structure and reactivity of 1,7-naphthyridine derivatives:
Key Observations :
- Electronic Effects: Bromine at C4 (vs.
- Thermal Stability: Dichloro derivatives (e.g., 4,6-dichloro-1,7-naphthyridine) exhibit higher melting points than mono-halogenated analogs, suggesting stronger intermolecular interactions .
Physicochemical Properties
- Melting Points :
- Solubility : Bromine’s larger atomic radius compared to chlorine may reduce solubility in polar solvents, impacting formulation in drug delivery systems.
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